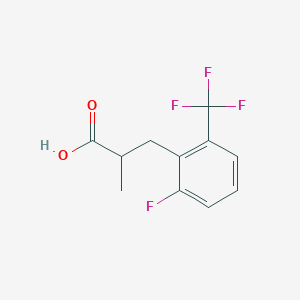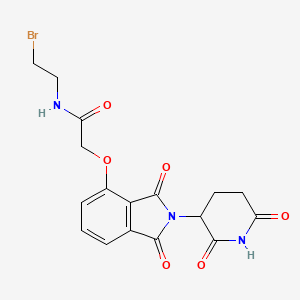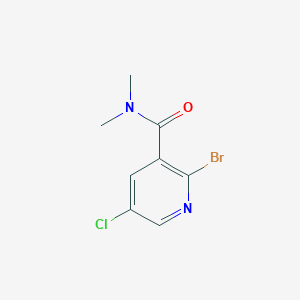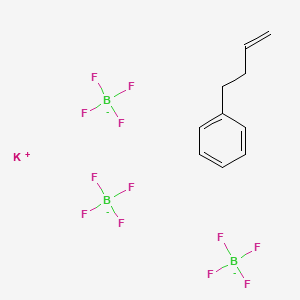![molecular formula C21H17FO3 B14769667 2-(3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14769667.png)
2-(3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid is an organic compound with the molecular formula C21H18O3 It is a derivative of biphenyl, featuring a benzyloxy group and a fluorine atom on the biphenyl structure, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid typically involves multiple steps, including the formation of the biphenyl core, introduction of the benzyloxy and fluoro substituents, and finally the incorporation of the acetic acid group. One common method involves:
Suzuki Coupling Reaction: This step involves the coupling of 2-benzyloxy-1-bromo-3-fluorobenzene with 4-boronobiphenyl under palladium catalysis to form the biphenyl structure.
Hydrogenation and Debenzylation: The intermediate product undergoes hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst to remove the benzyl protecting group.
Acetic Acid Introduction:
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors for the Suzuki coupling reaction and more efficient catalysts for the hydrogenation step. Additionally, the purification steps may be streamlined using advanced chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in ethanol.
Substitution: NaOMe in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of methoxy-substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-(3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: A related compound used in the synthesis of Schiff base ligands.
4-(Benzyloxy)phenylacetic acid: Another derivative of benzyloxy biphenyl with similar structural features.
Uniqueness
2-(3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid is unique due to the presence of both the benzyloxy and fluoro substituents on the biphenyl core, which can impart distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C21H17FO3 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-[2-fluoro-4-(3-phenylmethoxyphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C21H17FO3/c22-20-12-17(9-10-18(20)13-21(23)24)16-7-4-8-19(11-16)25-14-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,23,24) |
Clave InChI |
ORNJLRGYTPAWOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-1,8-naphthyridine](/img/structure/B14769651.png)
![2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14769657.png)
![[2,2'-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate](/img/structure/B14769660.png)


![4,9-Dibromo-2-(2-ethylhexyl)-7-(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14769626.png)



![Tert-butyl 4-[1-(4-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14769646.png)
